molecular formula C35H27N9Na2O7S2 B1496504 Chlorazol Black LF CAS No. 2429-83-6

Chlorazol Black LF

Cat. No.: B1496504
CAS No.: 2429-83-6
M. Wt: 795.8 g/mol
InChI Key: LWPZXDCHPRMLBN-UHFFFAOYSA-L
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Description

Chlorazol Black LF, also known as Direct Black 4, is a synthetic azo dye widely used in various industries. It is known for its deep black color and high affinity for cellulose fibers, making it a popular choice for dyeing textiles, paper, and leather. The compound has the molecular formula C35H27N9Na2O7S2 and a molecular weight of 795.8 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorazol Black LF involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. The process typically starts with the diazotization of 4,4’-diaminostilbene-2,2’-disulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline under alkaline conditions to form the final dye .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried before being packaged for commercial use .

Chemical Reactions Analysis

Types of Reactions

Chlorazol Black LF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the dye’s color properties and stability.

Common Reagents and Conditions

    Oxidation: The dye can be oxidized using agents like potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

    Reduction: Reduction of the dye can be achieved using reducing agents such as sodium dithionite or zinc dust in alkaline conditions.

    Substitution: The dye can undergo substitution reactions with nucleophiles like hydroxide ions or amines, leading to the formation of different derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chlorazol Black LF has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures to visualize cellular components.

    Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.

    Industry: Widely used in the textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The mechanism of action of Chlorazol Black LF involves its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The specific pathways involved depend on the application and the biological system being studied .

Comparison with Similar Compounds

Chlorazol Black LF can be compared with other azo dyes such as C.I. Direct Black 38 and C.I. Direct Black 22. While all these dyes share similar structural features and applications, C.I. Direct Black 4, disodium salt is unique due to its specific molecular structure, which imparts distinct color properties and binding affinities .

List of Similar Compounds

  • C.I. Direct Black 38
  • C.I. Direct Black 22
  • C.I. Direct Black 19
  • C.I. Direct Black 51

Properties

IUPAC Name

disodium;4-amino-3-[[4-[4-[(2,4-diamino-5-methylphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H29N9O7S2.2Na/c1-19-15-28(27(37)18-26(19)36)42-39-24-11-7-20(8-12-24)21-9-13-25(14-10-21)41-43-33-29(52(46,47)48)16-22-17-30(53(49,50)51)34(35(45)31(22)32(33)38)44-40-23-5-3-2-4-6-23;;/h2-18,45H,36-38H2,1H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPZXDCHPRMLBN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=C5C=C(C(=C(C5=C4N)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N9Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062413
Record name C.I. Direct Black 4, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2429-83-6
Record name C.I. Direct Black 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diamino-5-methylphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Black 4, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-amino-3-[[4'-[(2,4-diamino-5-methylphenyl)azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.630
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT BLACK 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63X35PF58V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name C.I. DIRECT BLACK 4
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4229
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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